3-CycloheptyloxyphenylZinc bromide
Description
3-CycloheptyloxyphenylZinc bromide is an organozinc compound characterized by a cycloheptyloxy-substituted phenyl group bonded to a zinc atom, with a bromide counterion. Such organozinc reagents are pivotal in synthetic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling) for constructing carbon-carbon bonds.
Properties
Molecular Formula |
C13H17BrOZn |
|---|---|
Molecular Weight |
334.6 g/mol |
IUPAC Name |
bromozinc(1+);phenoxycycloheptane |
InChI |
InChI=1S/C13H17O.BrH.Zn/c1-2-5-9-12(8-4-1)14-13-10-6-3-7-11-13;;/h3,6,10-12H,1-2,4-5,8-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
XKTYRWBSJIJITR-UHFFFAOYSA-M |
Canonical SMILES |
C1CCCC(CC1)OC2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-CycloheptyloxyphenylZinc bromide can be synthesized through the reaction of 3-cycloheptyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 3-cycloheptyloxyphenyl bromide in THF.
- Addition of zinc powder to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale equipment and more controlled conditions. The process generally follows the same principles as the laboratory synthesis but with enhanced safety measures and optimized reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-CycloheptyloxyphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently used as solvents due to their ability to stabilize the reactive intermediates.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds, while substitution reactions yield various substituted phenyl derivatives.
Scientific Research Applications
3-CycloheptyloxyphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.
Industry: It is utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-CycloheptyloxyphenylZinc bromide involves the formation of reactive intermediates that facilitate the desired chemical transformations. In coupling reactions, the zinc atom coordinates with the palladium catalyst, enabling the transfer of the phenyl group to the aryl halide. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the carbon-carbon bond.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sepantronium Bromide (YM-155)
- Molecular Formula : C₂₀H₁₉BrN₄O₃ (MW: 443.29) .
- Structure : Features a brominated heterocyclic core with a cyclohexenyl group and methyl ether.
- Synthesis : Likely involves multi-step organic synthesis, including bromination and cyclization.
- Key Differences: Unlike 3-CycloheptyloxyphenylZinc bromide, Sepantronium Bromide lacks a zinc center, instead relying on bromine as part of its heterocyclic scaffold. Its biological activity (survivin inhibition) is distinct from the synthetic utility of organozinc compounds .
2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide
- Molecular Formula : C₁₂H₁₃N₂S⁺·Br⁻ (MW: 297.21) .
- Structure : Contains a naphthyl group bonded to an isothiouronium moiety, stabilized by N–H⋯Br hydrogen bonds.
- Crystallography: Crystallizes in the monoclinic P2₁/c space group with charge-assisted hydrogen bonding .
- Key Differences : Ionic interactions dominate its stability, whereas this compound’s reactivity is governed by the zinc-aryl bond. The cycloheptyloxy group in the latter may impart greater steric hindrance compared to the naphthyl group.
Table 1: Structural Comparison
Reactivity and Functional Comparisons
Organozinc Bromides
- General Reactivity : Arylzinc bromides are typically air- and moisture-sensitive, requiring inert conditions. Their reactivity in cross-coupling depends on the aryl group’s electronic and steric profile.
Table 2: Functional Comparison
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